![molecular formula C10H10N2O2 B2641486 3-(Aminomethyl)-1-benzofuran-2-carboxamide CAS No. 1240528-73-7](/img/structure/B2641486.png)
3-(Aminomethyl)-1-benzofuran-2-carboxamide
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Overview
Description
“3-(Aminomethyl)-1-benzofuran-2-carboxamide” is a compound that contains an aminomethyl group and a benzofuran moiety. The aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . The benzofuran is a heterocyclic compound that consists of a benzene ring fused to a furan ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminomethyl group could potentially make the compound a primary amine . The benzofuran moiety is a fused ring system that could contribute to the compound’s stability and potentially its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the benzofuran moiety. Amines, for example, can undergo a variety of reactions, including alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially influence its solubility, while the benzofuran moiety could contribute to its stability .
Scientific Research Applications
Synthesis and Biological Evaluation
A series of new benzofuran carboxamide derivatives, including 3-(aminomethyl)-1-benzofuran-2-carboxamide, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallography, demonstrating significant biological activities that highlight their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Medicinal Significance and Synthesis Methodologies
Benzofuran-2-carboxamide derivatives bear significant biological and medicinal importance, as demonstrated by a microwave-assisted synthesis approach yielding compounds with anti-inflammatory, analgesic, and antipyretic activities. This methodology allows for rapid identification of biologically active compounds, with some derivatives showing potent activities of interest (Xie et al., 2014).
Advanced Synthetic Strategies
An innovative strategy involving 8-aminoquinoline directed C–H arylations followed by transamidations was employed to access elaborate benzofuran-2-carboxamide derivatives. This approach is highly efficient and modular, making it attractive for generating diverse collections of benzofuran derivatives for small molecule screening, highlighting the compound's versatility in drug discovery processes (Oschmann, Holm, & Verho, 2019).
Structural and Spectroscopic Properties
Investigations into the structural optimization, molecular docking analysis, and vibrational properties of benzofuran-carboxylic acids derivatives, including benzofuran-2-carboxamides, were conducted to understand their electronic and reactivity profiles. These studies, incorporating DFT calculations and molecular docking, suggest that benzofuran-2-carboxamides could serve as inhibitors against cancer and microbial diseases, indicating their potential in therapeutic applications (Sagaama et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds target enzymes such as nitric oxide synthase .
Mode of Action
This interaction could potentially alter the normal functioning of the targeted enzymes or proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including amino acid synthesis and degradation .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cellular processes, or interacting with cellular structures .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
3-(aminomethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVOKQBAZMTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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